2-Amino-5-bromothiophene-3-carboxylic acid
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Overview
Description
2-Amino-5-bromothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H3BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromothiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by amination and carboxylation. One common method is the bromination of 2-amino-3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or halides under inert atmosphere.
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-Amino-5-bromothiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxylic acid
- 2-Bromo-3-thiophenecarboxylic acid
Uniqueness
2-Amino-5-bromothiophene-3-carboxylic acid is unique due to the presence of both amino and bromine substituents on the thiophene ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H4BrNO2S |
---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-amino-5-bromothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,7H2,(H,8,9) |
InChI Key |
IDJZFUFOBIHBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)N)Br |
Origin of Product |
United States |
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